molecular formula C8H4F3NO B12867990 2-(Difluoromethyl)-5-fluorobenzo[d]oxazole

2-(Difluoromethyl)-5-fluorobenzo[d]oxazole

Katalognummer: B12867990
Molekulargewicht: 187.12 g/mol
InChI-Schlüssel: RCXKNLWNPOXWBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)-5-fluorobenzo[d]oxazole is a heterocyclic compound that contains both fluorine and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable target for synthetic chemists.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-fluorobenzo[d]oxazole typically involves the introduction of difluoromethyl and fluorine groups onto an oxazole ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-5-fluorobenzoic acid with difluoromethyl ketone in the presence of a dehydrating agent can yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)-5-fluorobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of halogenated oxazoles .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)-5-fluorobenzo[d]oxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)-5-fluorobenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Difluoromethyl)-5-fluorobenzo[d]oxazole is unique due to the presence of both difluoromethyl and fluorine groups, which confer enhanced stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C8H4F3NO

Molekulargewicht

187.12 g/mol

IUPAC-Name

2-(difluoromethyl)-5-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H4F3NO/c9-4-1-2-6-5(3-4)12-8(13-6)7(10)11/h1-3,7H

InChI-Schlüssel

RCXKNLWNPOXWBJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)N=C(O2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.